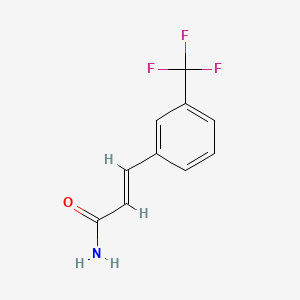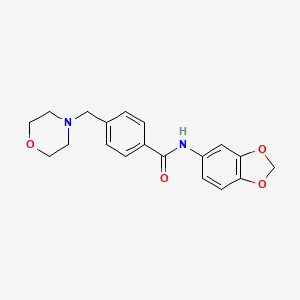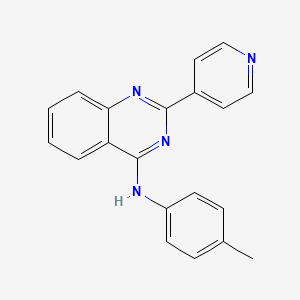![molecular formula C26H30N4O5 B1208153 1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea is a member of quinolines.
Applications De Recherche Scientifique
Antioxidant Applications in Lubricating Greases
The compound has been studied for its potential use as an antioxidant in lubricating greases. Research by Hussein, Ismail, and El-Adly (2016) on quinolinone derivatives, which share structural similarities with the specified compound, indicates their effectiveness in decreasing the total acid number and oxygen pressure drop in lubricating greases. This suggests potential applications in enhancing the stability and longevity of greases in various mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Psychopharmacological Activity
Derivatives of the compound have been explored for their psychopharmacological properties, particularly in the context of antidepressant activity. Studies conducted by de Abreu et al. (2019) on quinolin-2-one derivatives, including morpholinopropanoyl quinolin-2(1H)-one, demonstrated notable antidepressant effects, highlighting the potential therapeutic applications in mental health treatment (de Abreu et al., 2019).
Plant Growth Promotion
The compound's derivatives have shown promising effects in promoting plant growth. Hassan, Alzandi, and Hassan (2020) synthesized novel quinolinyl chalcones and evaluated their impact on the growth of various plants, indicating potential applications in agriculture and horticulture (Hassan, Alzandi, & Hassan, 2020).
QSAR Analysis for Antioxidant Properties
Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives of the compound, revealing significant correlations between molecular structure and antioxidant activity. This research provides a theoretical foundation for designing new potential antioxidants, highlighting the compound's relevance in pharmaceutical and chemical industries (Drapak et al., 2019).
Solvatochromic Shift Studies
The solvatochromic properties of related quinolinone derivatives were studied by Deepa et al. (2013), which could have implications for the use of such compounds in chemical sensors and molecular electronics (Deepa et al., 2013).
Anticancer Potential
Research by Desai et al. (2017) on quinolin-2-one derivatives, similar in structure to the specified compound, demonstrated significant anticancer activity, particularly against K562 and Hep 3b cell lines. This suggests potential applications in developing new anticancer drugs (Desai et al., 2017).
Propriétés
Nom du produit |
1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea |
|---|---|
Formule moléculaire |
C26H30N4O5 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpropyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C26H30N4O5/c31-25-20(15-19-16-23-24(17-22(19)28-25)35-14-13-34-23)18-30(8-4-7-29-9-11-33-12-10-29)26(32)27-21-5-2-1-3-6-21/h1-3,5-6,15-17H,4,7-14,18H2,(H,27,32)(H,28,31) |
Clé InChI |
ONFMABKKKNQESI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN(CC2=CC3=CC4=C(C=C3NC2=O)OCCO4)C(=O)NC5=CC=CC=C5 |
SMILES canonique |
C1COCCN1CCCN(CC2=CC3=CC4=C(C=C3NC2=O)OCCO4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



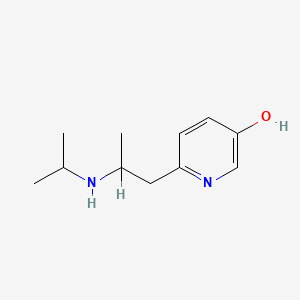
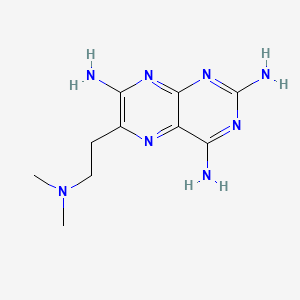
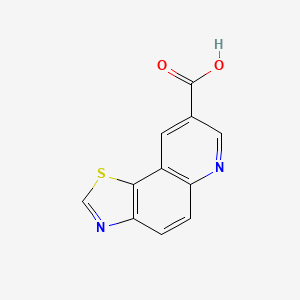
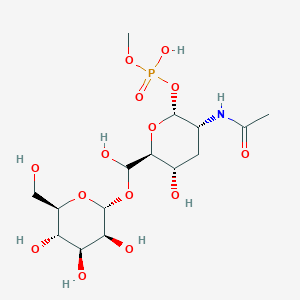
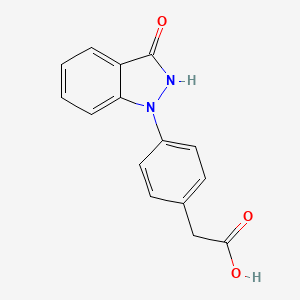
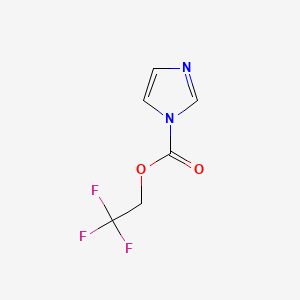
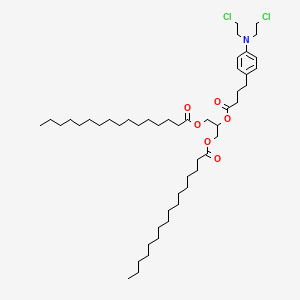
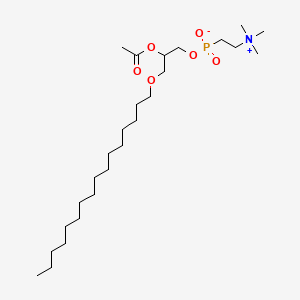
![6-amino-4aH-benzo[7]annulene-1,3-diol](/img/structure/B1208082.png)
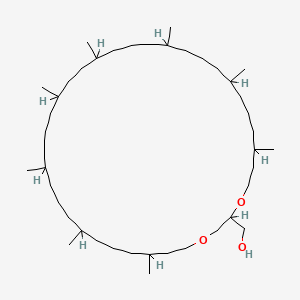
![methyl N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]-1H-benzimidazol-2-yl]carbamate](/img/structure/B1208086.png)
